molecular formula C13H19N3O2 B12826104 Benzyloxy)amino)piperidine-2-carboxamide

Benzyloxy)amino)piperidine-2-carboxamide

Cat. No.: B12826104
M. Wt: 249.31 g/mol
InChI Key: OWIVQKMLPQEEGV-UHFFFAOYSA-N
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Description

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a benzyloxyamino group and a carboxamide group, making it an interesting target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxyamino Group: This step involves the nucleophilic substitution of a suitable leaving group with a benzyloxyamine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of (2S,5R)-5-((this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxyamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-5-((Methoxy)amino)piperidine-2-carboxamide
  • (2S,5R)-5-((Ethoxy)amino)piperidine-2-carboxamide
  • (2S,5R)-5-((Phenoxy)amino)piperidine-2-carboxamide

Uniqueness

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide is unique due to the presence of the benzyloxy group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

(Benzyloxy)amino)piperidine-2-carboxamide, also known as (2S,5R)-5-((this compound, is a synthetic compound recognized for its significant biological activities, particularly as a β-lactamase inhibitor. This compound is structurally characterized by a piperidine ring substituted with a benzyloxy group and an amino group, contributing to its unique chemical properties and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : 249.31 g/mol
  • Structural Features : The compound features a piperidine ring which is crucial for its interaction with biological targets, particularly β-lactamases.

(this compound functions primarily as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics, leading to antibiotic resistance. By inhibiting these enzymes, the compound enhances the efficacy of β-lactam antibiotics against resistant bacterial strains.

Target and Mode of Action

  • Target : Ambler class A, C, and D β-lactamases.
  • Mode of Action : The compound inactivates β-lactamases through a unique covalent and reversible mechanism, allowing for the restoration of antibiotic activity against resistant bacteria.

Biological Activity and Applications

  • Antibiotic Resistance : As an impurity in Avibactam, (this compound plays a crucial role in the development of new antibiotics that can effectively target resistant strains of bacteria.
  • Neuropharmacological Effects : Due to its piperidine structure, the compound may exhibit neuropharmacological effects, which are common in many psychoactive compounds. This opens avenues for research into its potential applications in treating neurological disorders.
  • Anti-inflammatory Activity : Recent studies have indicated that derivatives of this compound may possess anti-inflammatory properties. For instance, compounds synthesized from (this compound have shown promising results in reducing inflammation in animal models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
β-lactamase InhibitionRestores efficacy of β-lactam antibiotics against resistant bacteria
NeuropharmacologicalPotential effects on neurological pathways
Anti-inflammatoryExhibited significant reduction in inflammation in animal models

Case Study: Anti-inflammatory Activity

A study conducted on the anti-inflammatory properties of (this compound derivatives demonstrated significant activity using a carrageenan-induced paw edema model in rats. The results indicated that these compounds effectively reduced inflammation compared to control groups, highlighting their potential therapeutic applications in inflammatory diseases .

Synthesis and Structural Insights

The synthesis of (this compound involves multiple steps that include:

  • Formation of the piperidine ring.
  • Substitution with benzyloxy and amino groups.
    This synthetic pathway is crucial for producing compounds with desired biological activities.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

5-(phenylmethoxyamino)piperidine-2-carboxamide

InChI

InChI=1S/C13H19N3O2/c14-13(17)12-7-6-11(8-15-12)16-18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2,(H2,14,17)

InChI Key

OWIVQKMLPQEEGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)N

Origin of Product

United States

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